-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-(propan-2-yl)-1H-pyrazole with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with reduced nitrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with specific enzymes and receptors in the body, making it a promising candidate for new drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole
- 1-(Propan-2-yl)-1H-pyrazole
- Pyrazole derivatives
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure, which provides it with distinct chemical and biological properties. This dual structure allows for more versatile interactions with various targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H21N5 |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-10(2)18-8-12(6-15-18)5-14-7-13-9-17(4)16-11(13)3/h6,8-10,14H,5,7H2,1-4H3 |
Clave InChI |
RSGSGGDHISJBNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNCC2=CN(N=C2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-phenylethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742083.png)
![1-ethyl-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742089.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)
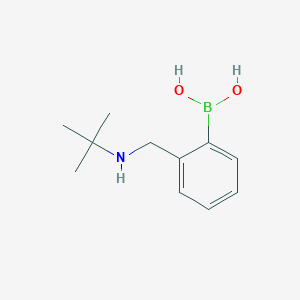
![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)

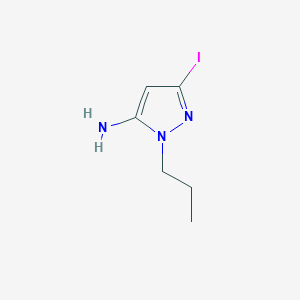
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
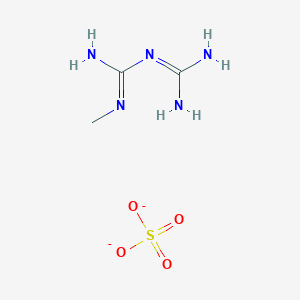
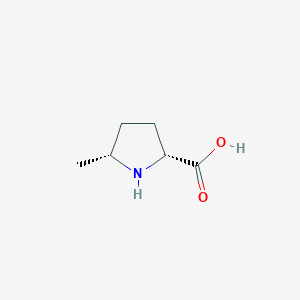
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
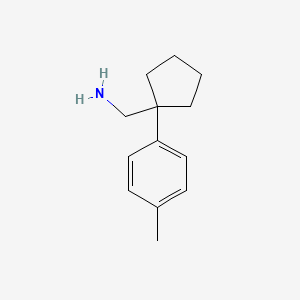
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
